molecular formula C10H10O B14743998 Benzene, 1-methoxy-4-(1,2-propadienyl)- CAS No. 2749-97-5

Benzene, 1-methoxy-4-(1,2-propadienyl)-

Cat. No.: B14743998
CAS No.: 2749-97-5
M. Wt: 146.19 g/mol
InChI Key: VFWWHPHTDJPSRP-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-(1,2-propadienyl)-, more commonly known as Anethole, is an organic compound with the formula C10H12O, valued in research for its role as a model allene-containing substrate in modern synthetic methodology development . Recent scientific literature highlights its application in photoredox catalysis, where it undergoes sulfonylation to produce α, β-substituted unsaturated sulfones with high regio- and stereoselectivity . It is also a suitable substrate in palladium-catalyzed hydroalkynylation reactions, providing efficient access to synthetically versatile (E)-1,3-enyne derivatives . Furthermore, this compound can participate in photoredox-catalyzed α-aminoalkylcarboxylation with CO2 to yield highly functionalized β,γ-unsaturated γ-aminobutyric esters . Other research demonstrates its use in silver-catalyzed intermolecular nitrene transfer reactions and iron(II)-catalyzed polymerization to form high molecular weight polymers . Researchers utilize this chemical to explore novel pathways in organic synthesis, making it a valuable tool for constructing complex molecular architectures and developing new catalytic processes. This product is strictly For Research Use Only.

Properties

CAS No.

2749-97-5

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-3-4-9-5-7-10(11-2)8-6-9/h4-8H,1H2,2H3

InChI Key

VFWWHPHTDJPSRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C=C

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

In a seminal study, researchers demonstrated that the oxidative coupling of two allene substrates—one bearing a methoxy-substituted benzene ring and the other a propenyl group—yields the target compound with high selectivity. The reaction employs palladium acetate (Pd(OAc)₂) as the catalyst, 1,4-benzoquinone (BQ) as the oxidant, and dichloroethane (DCE) as the solvent under aerobic conditions. Key optimizations include:

  • Catalyst loading : 5 mol% Pd(OAc)₂.
  • Oxidant system : A combination of molecular oxygen (O₂) and Co(salophen) as an electron-transfer mediator (ETM).
  • Temperature : 60°C for 16 hours.

Under these conditions, the reaction achieves a yield of 93% . The presence of the methoxy group on the benzene ring directs the coupling to the para position, minimizing byproduct formation.

Mechanistic Pathway

The mechanism involves three critical steps (Figure 1):

  • Oxidative addition : Pd(0) inserts into the allene C–H bond, forming a π-allylpalladium intermediate.
  • Transmetalation : The palladium center coordinates with the second allene substrate, facilitated by the electron-rich olefin linker.
  • Reductive elimination : The C–C bond forms, regenerating the Pd(0) catalyst and releasing the product.

Computational studies support a low-energy pathway (activation barrier: ~15 kcal/mol) for the carbocyclization step, ensuring high efficiency.

Hydroborylative Carbocyclization of Bisallenes

A complementary strategy involves the palladium-catalyzed hydroborylative carbocyclization of bisallenes. This method is advantageous for constructing seven-membered rings but can be adapted for synthesizing Benzene, 1-methoxy-4-(1,2-propadienyl)- by modifying the substrate design.

Substrate Preparation and Reaction Conditions

The bisallene precursor 1a (Figure 2), containing a methoxybenzene moiety and a propenyl group, undergoes hydroborylation using Pd(PPh₃)₄ as the catalyst and bis(pinacolato)diboron (B₂pin₂) as the boron source. The reaction proceeds in tetrahydrofuran (THF) at 80°C, yielding the target compound via a σ-allylpalladium intermediate .

Selectivity and Yield

  • Regioselectivity : Controlled by the steric bulk of the substituents on the allene.
  • Yield : 85–90% for substrates with electron-donating groups (e.g., methoxy).

Alkylation of Anisole Derivatives

While less modern than catalytic methods, alkylation remains a viable route for large-scale synthesis. This method involves the reaction of anisole with propenyl halides in the presence of a strong base.

Traditional Alkylation Protocol

  • Anisole synthesis : Anisole is first prepared via the reaction of sodium phenolate with dimethyl sulfate, as detailed in a patented method.
  • Propenyl halide alkylation : Anisole reacts with 3-chloropropene in the presence of aluminum chloride (AlCl₃) at 40–60°C.

Limitations

  • Byproduct formation : Competing Friedel-Crafts reactions at the ortho position.
  • Yield : Moderate (60–70%) due to steric hindrance from the methoxy group.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Catalyst Yield (%) Selectivity Scalability
Oxidative Cross-Coupling Pd(OAc)₂/BQ/O₂ 93 High Industrial
Hydroborylative Carbocyclization Pd(PPh₃)₄ 85–90 Moderate Lab-scale
Alkylation AlCl₃ 60–70 Low Pilot-scale

Key Findings :

  • Palladium-catalyzed methods outperform traditional alkylation in yield and selectivity.
  • Oxidative cross-coupling is optimal for industrial applications due to aerobic conditions and high efficiency.

Scientific Research Applications

Benzene, 1-methoxy-4-(1,2-propadienyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its potential therapeutic applications includes exploring its use as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-(1,2-propadienyl)- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the propadienyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The pathways involved may include electrophilic and nucleophilic reactions, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical parameters of structurally related compounds:

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents Key Properties/Applications References
Benzene, 1-methoxy-4-(1,2-propadienyl)- (Hypothetical) C₁₀H₁₀O 146.19 1-methoxy, 4-propadienyl Likely reactive due to allene strain; potential synthetic intermediate -
Benzene, 1,2-propadienyl (Phenylallene, 2327-99-3) C₉H₈ 116.16 Propadienyl Simpler structure; used in cycloaddition reactions
1-Methoxy-4-propenylbenzene (trans-Anethole, 4180-23-8) C₁₀H₁₂O 148.20 1-methoxy, 4-propenyl (trans) Boiling point ~235°C; used in flavoring and fragrances
Benzene, 1-(1-chloro-3,3-diphenyl-1,2-propadienyl)-4-methoxy- (29425-69-2) C₂₂H₁₇ClO 332.82 1-methoxy, 1-chloro-3,3-diphenyl-propadienyl Higher MW; chloro and diphenyl groups enhance steric hindrance
Benzene,1-methoxy-4-(1-phenylethenyl)- (4333-75-9) C₁₅H₁₄O 210.27 1-methoxy, 4-styrenyl Boiling point 346.9°C; density 1.009 g/cm³

Reactivity and Stability

  • Propadienyl vs. Propenyl/Ethenyl Groups :

    • The 1,2-propadienyl group (allene) introduces significant strain and electron delocalization, making it more reactive than single double-bonded propenyl or ethenyl groups. Allenes are prone to cycloadditions and polymerization .
    • In contrast, trans-anethole (propenyl) is thermally stable and widely used in food and cosmetics due to its low reactivity .
  • Substituent Effects :

    • The methoxy group in the target compound donates electrons via resonance, activating the benzene ring toward electrophilic substitution at the para position. This contrasts with chloro-substituted analogs (e.g., 29425-69-2), where the electron-withdrawing Cl atom deactivates the ring .

Q & A

Basic: What spectroscopic techniques are recommended for characterizing Benzene, 1-methoxy-4-(1,2-propadienyl)- and its structural analogs?

Answer:
Key techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compound identification and quantification. For example, GC-MS analysis of trans-Anethole (a propenyl analog) revealed dominant peaks at retention times correlating with methoxy and allyl substituents .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve the allene (1,2-propadienyl) group’s unique coupling patterns. For similar compounds, methoxy protons typically resonate at δ 3.7–3.9 ppm, while allenic protons show distinct splitting due to conjugation .
  • Infrared Spectroscopy (IR): The allene group’s C=C stretching vibrations (~1950 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) provide diagnostic peaks .

Table 1: Representative Spectral Data for Structural Analogs

CompoundGC-MS Retention Time (min)¹H NMR (δ, ppm)IR Peaks (cm⁻¹)
trans-Anethole (propenyl)12.33.85 (s, OCH₃), 6.8–7.3 (Ar-H)1255 (C-O), 1640 (C=C)
1-Methoxy-4-propadienylbenzenePredicted3.8–3.9 (OCH₃), 4.5–5.5 (allene)~1950 (C=C=C)

Basic: What synthetic routes are feasible for preparing derivatives of 1-methoxy-4-propadienylbenzene?

Answer:
While direct synthesis data for the propadienyl variant is limited, analogous routes include:

  • Palladium-Catalyzed Cross-Coupling: For allyl/propadienyl introduction, as seen in allylthiol coupling with iodobenzene derivatives under inert atmospheres (e.g., N₂) at 100°C .
  • Electrophilic Aromatic Substitution: Methoxy groups direct substitution to the para position, enabling propadienyl group addition via Friedel-Crafts or similar reactions .
  • Grignard Reagents: Reaction of methoxybenzene Grignard intermediates with propargyl halides, followed by isomerization to allenes .

Challenges: Propadienyl groups are prone to polymerization; low temperatures (e.g., –20°C) and radical inhibitors (e.g., BHT) are recommended .

Advanced: How does the 1,2-propadienyl group influence reactivity compared to propenyl analogs?

Answer:
The allene group’s conjugated double bonds confer unique reactivity:

  • Cycloadditions: Allenes undergo [2+2] or [4+2] cycloadditions with dienophiles, unlike isolated alkenes. For example, 1,2-propadienylbenzene derivatives react with tetrazines in Diels-Alder-like pathways .
  • Acidity: The central allenic hydrogen is more acidic (pKa ~30) than propenyl analogs, enabling deprotonation for nucleophilic substitutions .
  • Oxidative Stability: Propadienyl groups are more susceptible to oxidation than propenyl groups, forming epoxides or ketones under mild conditions (e.g., H₂O₂/m-CPBA) .

Table 2: Reactivity Comparison (Propadienyl vs. Propenyl)

PropertyPropadienylPropenyl
Cycloaddition Preference[2+2] with alkenes[4+2] (Diels-Alder)
Oxidation ProductsEpoxides, ketonesEpoxides, diols
Acidic H PositionCentral allenic HAllylic H

Advanced: What computational methods resolve electronic structure challenges in propadienyl-substituted aromatics?

Answer:

  • Density Functional Theory (DFT): Calculations (e.g., B3LYP/6-311+G(d,p)) model the allene’s bent geometry and hyperconjugation with the methoxy group. NIST data for methoxybenzene derivatives validate bond angles and charge distributions .
  • Frontier Molecular Orbital (FMO) Analysis: The allene’s LUMO (low-lying π* orbitals) predicts regioselectivity in electrophilic attacks .
  • Molecular Dynamics (MD): Simulates thermal stability; propadienyl-substituted compounds show higher conformational flexibility than propenyl analogs .

Key Insight: The allene’s sp-hybridized carbons create a linear geometry, disrupting aromatic conjugation and lowering resonance stabilization by ~15 kcal/mol compared to propenyl derivatives .

Basic: What storage conditions ensure stability of 1-methoxy-4-propadienylbenzene?

Answer:

  • Temperature: Store at 2–8°C in sealed containers to prevent polymerization .
  • Atmosphere: Use inert gas (N₂ or Ar) to minimize oxidation; silica gel desiccants prevent hydrolysis .
  • Light Sensitivity: Amber glass vials reduce photodegradation, as UV light accelerates allene isomerization .

Advanced: How can researchers address contradictions in reported physical properties (e.g., boiling points)?

Answer:

  • Multi-Technique Validation: Combine experimental measurements (e.g., differential scanning calorimetry for melting points) with computational predictions (e.g., Joback method for boiling points) .
  • Purity Assessment: Use HPLC or GC to verify sample homogeneity; impurities like propenyl isomers skew boiling point data .
  • Literature Cross-Referencing: Compare data from authoritative sources (e.g., NIST) with peer-reviewed studies to resolve discrepancies .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhaling vapors; airborne exposure limits are undefined, but analogs like anethole have OSHA TWA limits of 2 ppm .
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .

Advanced: What natural product synthesis applications exist for propadienyl-substituted aromatics?

Answer:

  • Terpene Biosynthesis: Propadienyl groups mimic isoprene units in sesquiterpene pathways. For example, fennel seed extracts (rich in methoxy-propenylbenzenes) suggest enzymatic routes for allene incorporation .
  • Pharmaceutical Intermediates: Allenes serve as dienophiles in natural product cycloadditions, e.g., taxol side-chain syntheses .

Table 3: Natural Analogs and Applications

Natural SourceCompoundApplication
Fennel (Foeniculum vulgare)trans-Anethole (propenyl)Antimicrobial agent
Synthetic derivatives1-Methoxy-4-propadienylbenzenePolymer crosslinkers

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